molecular formula C7H16ClNO2 B1430862 (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride CAS No. 1416444-88-6

(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B1430862
CAS No.: 1416444-88-6
M. Wt: 181.66 g/mol
InChI Key: JIPQEJGQWAORNN-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a dimethyl group and a methanol moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a suitable reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include methanol or ethanol.

    Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of morpholine and formaldehyde.

    Reaction Control: Precise control of temperature and pH to optimize the reaction rate.

    Purification: The product is purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides (e.g., HCl, HBr) in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde in the presence of reducing agents. Key parameters for this synthesis include:

  • Temperature : Moderate (50-70°C)
  • Solvents : Commonly methanol or ethanol
  • Catalysts : Acidic catalysts such as hydrochloric acid

In industrial settings, continuous flow reactors are often utilized to ensure consistent quality and yield during production. The process involves precise control of reactant feed, temperature, and pH.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing complex organic molecules. Its structural properties allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has significant biological applications, particularly in studying enzyme mechanisms and protein interactions. It has been shown to influence enzyme kinetics by altering substrate binding and catalytic efficiency.

Medicine

In medicinal research, this compound is being investigated for its potential therapeutic effects against various diseases. Its role as a chiral intermediate in drug synthesis makes it valuable for developing new pharmaceutical agents.

Industry

Industrially, this compound is utilized in producing pharmaceuticals and agrochemicals.

Enzyme Interactions

Recent studies have highlighted the compound's ability to inhibit bacterial topoisomerases. For instance:

CompoundIC50 (nM)Target Enzyme
This compound<32DNA gyrase
This compound<100Topo IV

These findings suggest its potential as a dual inhibitor for antibacterial applications.

Interaction with Lipid Membranes

Research has also explored how this compound interacts with lipid bilayers. It alters membrane properties, which could enhance drug delivery systems or influence membrane protein functionality.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on bacterial topoisomerases revealed promising results. The compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating its potential as an antibacterial agent.

Study 2: Lipid Membrane Interaction

Another study examined the interaction of this compound with lipid bilayers. The results indicated that it significantly alters membrane properties, suggesting applications in enhancing drug delivery systems or modulating membrane protein functions.

Mechanism of Action

The mechanism of action of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in metabolic pathways.

    Pathways: The compound modulates the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-Morpholine-2-ylmethanol
  • (S)-6,6-Dimethylmorpholin-2-ylmethanol
  • ®-2-Methylmorpholine

Uniqueness

®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both dimethyl and methanol groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a compound that has garnered attention for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7H15ClN2O
  • Molecular Weight : 181.66 g/mol
  • Structure : The compound features a morpholine ring substituted with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position.

The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in metabolic pathways. The hydroxymethyl group plays a crucial role in forming hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can lead to modulation in enzyme activity and receptor binding, thereby affecting cellular processes.

Biological Applications

  • Enzyme Interactions : The compound is used in studies to investigate enzyme mechanisms and protein interactions. It has been shown to affect enzyme kinetics by altering substrate binding or catalytic efficiency.
  • Pharmaceutical Research : this compound serves as a building block in the synthesis of potential therapeutic agents. Its structural properties make it suitable for developing chiral intermediates in drug synthesis.
  • Antibacterial Activity : Recent studies have explored its potential as an antibacterial agent. Compounds structurally related to this compound have demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on bacterial topoisomerases. The compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, suggesting its potential as a dual inhibitor for antibacterial applications.

CompoundIC50 (nM)Target Enzyme
This compound<32DNA gyrase
This compound<100Topo IV

Study 2: Interaction with Lipid Membranes

Research focusing on the interaction of this compound with lipid bilayers revealed that it alters membrane properties, which could enhance drug delivery systems or influence membrane protein functionality.

Research Findings

  • Synthesis Pathways : The synthesis of this compound typically involves the reaction of morpholine with formaldehyde under reducing conditions. This process yields high-purity products suitable for biological studies.
  • Toxicity Profile : While the compound is classified as an irritant under the Globally Harmonized System (GHS), its biological applications are primarily focused on research rather than clinical use.
  • Environmental Impact : In green chemistry applications, derivatives of this compound have been utilized in the production of biomethanol from biomass, showcasing its potential in sustainable energy solutions.

Properties

IUPAC Name

[(2R)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPQEJGQWAORNN-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H](O1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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